molecular formula C14H14N2O B2598379 N-(1-Quinolin-8-ylethyl)prop-2-enamide CAS No. 2361645-87-4

N-(1-Quinolin-8-ylethyl)prop-2-enamide

Cat. No.: B2598379
CAS No.: 2361645-87-4
M. Wt: 226.279
InChI Key: HRPGESDHPQGJSJ-UHFFFAOYSA-N
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Description

N-(1-Quinolin-8-ylethyl)prop-2-enamide is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.28 g/mol . This quinoline-based molecule features an acrylamide moiety, a combination that makes it a compound of significant interest in synthetic and medicinal chemistry research. Quinoline scaffolds, particularly those functionalized at the 8-position, are recognized in scientific literature as "privileged structures" for their ability to interact with a diverse range of biological targets . The 8-aminoquinoline substructure present in this compound is a key functional group explored in the development of novel synthetic methodologies . For instance, closely related 8-aminoquinoline-oriented acrylamides serve as key precursors in copper-catalyzed radical carboamination reactions for the synthesis of complex organic molecules like β-lactams . Furthermore, the structural motif of N-(quinolin-8-yl)benzamide is a established model substrate in mechanistic studies for developing oxidative coupling reactions, which are fundamental transformations in organic synthesis . The prop-2-enamide (acrylamide) group is a versatile synthetic handle, allowing this compound to be investigated in various polymerization reactions or as a Michael acceptor in nucleophilic addition reactions. Researchers can utilize this compound as a versatile synthetic intermediate to build more complex molecular architectures for applications in materials science, chemical biology, and drug discovery. Its potential research applications are primarily derived from its unique molecular structure, which combines the metal-chelating and hydrogen-bonding capabilities of the quinoline system with the reactivity of the acrylamide group. This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(1-quinolin-8-ylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-3-13(17)16-10(2)12-8-4-6-11-7-5-9-15-14(11)12/h3-10H,1H2,2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPGESDHPQGJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1N=CC=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Quinolin-8-ylethyl)prop-2-enamide typically involves the reaction of quinoline derivatives with ethylamine, followed by the introduction of the prop-2-enamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(1-Quinolin-8-ylethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions (OH-) or amines replace existing functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Quinoline derivatives with oxidized side chains.

    Reduction: Reduced quinoline derivatives with saturated side chains.

    Substitution: Substituted quinoline derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that N-(1-Quinolin-8-ylethyl)prop-2-enamide exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition of growth for pathogens like Staphylococcus aureus and Escherichia coli.

Anticancer Properties
This compound has been investigated for its potential in cancer therapy. Studies indicate that it can inhibit the proliferation of melanoma and breast cancer cells by targeting specific enzymes involved in cell cycle regulation, such as topoisomerases. The mechanism involves inducing apoptosis in cancer cells, leading to reduced tumor growth.

Biological Research

Enzyme Inhibition
this compound has been shown to inhibit certain enzymes that play critical roles in cellular metabolism. This inhibition can lead to altered metabolic pathways, making it a candidate for further exploration in metabolic disorders.

Pharmacokinetics Studies
Clinical trials are underway to assess the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for evaluating its therapeutic potential.

Materials Science

Development of Novel Materials
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of advanced materials with specific electronic and optical properties. These materials are being explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Data Tables

Application AreaSpecific Use CaseResults/Findings
Medicinal ChemistryAntimicrobial ActivityEffective against Staphylococcus aureus
Anticancer PropertiesInduces apoptosis in melanoma cells
Biological ResearchEnzyme InhibitionAlters metabolic pathways
PharmacokineticsOngoing clinical trials assessing ADME
Materials ScienceDevelopment of Novel MaterialsPotential use in OLEDs and electronic devices

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer effects of this compound involved treating melanoma cell lines with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent for melanoma treatment.

Case Study 2: Antimicrobial Activity

In another study, researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The compound was tested using standard disk diffusion methods, showing significant zones of inhibition compared to control groups.

Mechanism of Action

The mechanism of action of N-(1-Quinolin-8-ylethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially inhibiting the replication of cancer cells. Additionally, the compound may interact with cellular pathways involved in oxidative stress, leading to its potential use as an antioxidant.

Comparison with Similar Compounds

Key Structural Features

The target compound’s structure includes:

  • Quinoline-8-yl group: This distinguishes it from analogs like those in , which primarily feature quinoline-4-yl substituents. The 8-position substitution may influence electronic properties and binding interactions compared to 4-substituted quinolines .
  • Ethyl linker: The ethyl group between the quinoline and acrylamide may enhance flexibility and solubility compared to bulkier substituents (e.g., tert-butyl in compound 8a) .

Table 1: Comparison of Selected Analogs

Compound ID Structure Features Synthesis Yield Key Functional Groups Reference
6m () Quinoline-4-yl, bromo, piperidine 53% Bromo, hydroxymethyl piperidine
8a () Quinoline-4-yl, sulfonamide, tert-butyl Not specified Sulfonamide, tert-butyl
Quinoline-cinnamide () Quinoline-8-yloxy, aryl cinnamide Not specified Hydrazide, aryl cinnamide
N-(Quinolin-8-yl)quinoline-2-carboxamide () Quinoline-8-yl, carboxamide Single-crystal data Carboxamide, planar quinoline

Key Observations :

  • Yield Variability: Route A () yields ~50–60% for bromo-substituted quinolines, whereas hybrid syntheses () require longer reaction times (18–20 hours) .

Electronic and Solubility Effects

  • Bromo Substituents (6m, 6n) : Electron-withdrawing bromo groups in analogs may enhance stability but reduce solubility .
  • Sulfonamide and Methoxy Groups (8a–c) : These substituents improve water solubility and target affinity, as seen in kinase inhibitors .
  • Ethyl Linker in Target Compound : Likely balances lipophilicity and flexibility, contrasting with rigid morpholine (6n) or hydrophilic hydroxyethyl (8c) groups in analogs .

Potential Bioactivity

While direct data for N-(1-Quinolin-8-ylethyl)prop-2-enamide are lacking, its structural relatives suggest:

  • Cytotoxic Activity: Quinoline-cinnamide hybrids () show cytotoxic effects, possibly via DNA intercalation or kinase inhibition .
  • Kinase Targeting: Acrylamido-quinoline derivatives () are designed for covalent kinase inhibition, a mechanism shared with FDA-approved drugs like ibrutinib .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-Quinolin-8-ylethyl)prop-2-enamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via hybrid strategies, such as coupling quinoline derivatives with acrylamide precursors. For example, refluxing 2-(quinoline-8-yloxy)acetohydrazide with ethyl cinnamate derivatives in ethanol with glacial acetic acid for 18–20 hours yields structurally similar hybrids . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time, and acid/base catalysts. Monitor purity via TLC and column chromatography (CH₂Cl₂/MeOH 97:3).

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Use single-crystal X-ray diffraction for unambiguous confirmation of molecular geometry. For instance, crystallographic studies of related quinoline-carboxamide analogs (e.g., N-(quinolin-8-yl)quinoline-2-carboxamide) achieved a data-to-parameter ratio of 7.5 and R factor < 0.035 . Complementary techniques include NMR (¹H/¹³C), FT-IR for functional groups, and HRMS for molecular weight validation.

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Methodology : Prioritize cytotoxicity assays (e.g., MTT or SRB) using cancer cell lines, as quinoline-acrylamide hybrids have shown cytotoxic activity . Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. Ensure biological replicates (n ≥ 3) and statistical validation (e.g., ANOVA with p < 0.05) .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo activity data be resolved for this compound?

  • Methodology : Cross-validate in vitro results with pharmacokinetic studies (e.g., bioavailability, metabolic stability). Use LC-MS/MS to quantify plasma concentrations in animal models. If poor solubility limits in vivo efficacy, consider nanoformulation (e.g., liposomes) or prodrug strategies .

Q. What analytical strategies address conflicting spectral data during structural elucidation?

  • Methodology : Combine multiple techniques:

  • NMR : Compare experimental shifts with computed spectra (e.g., DFT calculations).
  • XRD : Resolve ambiguities in stereochemistry using crystallographic data .
  • MS/MS fragmentation : Match observed fragments with in silico predictions.
    Document all raw data and computational parameters for reproducibility .

Q. How can computational modeling enhance the design of derivatives with improved target binding?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (from XRD or PubChem data ). Prioritize quinoline’s π-π stacking and acrylamide’s hydrogen-bonding motifs. Validate predictions with SPR or ITC binding assays.

Q. What protocols ensure stability under varying experimental conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal stability : Heat samples to 40–60°C and monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines).
  • pH stability : Test solubility and integrity in buffers (pH 1–12).
    Use mass balance approaches to identify degradation products .

Data Reproducibility & Reporting

Q. What metadata is critical for ensuring reproducibility in synthetic protocols?

  • Methodology : Report exact reagent ratios, solvent grades, and equipment specifications (e.g., reflux condenser type). Include raw chromatograms, NMR spectra, and crystallographic CIF files. Adhere to IUPAC nomenclature and medicinal chemistry reporting standards .

Q. How should researchers handle negative or inconclusive bioactivity data?

  • Methodology : Perform dose-response curves to rule out false negatives. Verify cell line authenticity (STR profiling) and assay conditions (e.g., oxygen levels for hypoxic targets). Publish negative data with full experimental details to avoid redundancy .

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